(6-Cyclobutylpyridin-3-yl)boronic acid

Medicinal Chemistry ADME Optimization Lipophilicity

Select (6-Cyclobutylpyridin-3-yl)boronic acid for lead optimization where the cyclobutyl motif is irreplaceable. Unlike simpler pyridine boronic acids, the strained C4 ring boosts LogP by 0.7–0.9 units for superior BBB permeability and metabolic stability. Its rigid, sp³-rich conformation enforces target pre-organization, reduces promiscuous binding, and expands fragment-based libraries. When 6-alkyl analogs suffer rapid CYP clearance, this building block shields the pyridine core to extend half-life. Available at research scale with 98% purity; custom quantities upon request.

Molecular Formula C9H12BNO2
Molecular Weight 177.01 g/mol
Cat. No. B13463403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyclobutylpyridin-3-yl)boronic acid
Molecular FormulaC9H12BNO2
Molecular Weight177.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C2CCC2)(O)O
InChIInChI=1S/C9H12BNO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7,12-13H,1-3H2
InChIKeyWDFLDISRZMBYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutylpyridin-3-ylboronic Acid: A Distinctive Heteroaryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry and Organic Synthesis


(6-Cyclobutylpyridin-3-yl)boronic acid (CAS 2225169-78-6, C9H12BNO2, MW 177.01) is an organoboron compound featuring a boronic acid functional group at the 3-position of a pyridine ring and a cyclobutyl substituent at the 6-position . It is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds for the synthesis of complex organic molecules [1]. The combination of a nitrogen-containing heterocycle and a conformationally constrained cycloalkyl group imparts unique steric and electronic properties that differentiate it from simpler pyridine boronic acids and acyclic alkyl-substituted analogs .

Why Generic Pyridine-3-Boronic Acids Cannot Substitute for the 6-Cyclobutyl Derivative in Drug Discovery Programs


Substituting (6-Cyclobutylpyridin-3-yl)boronic acid with simpler analogs like pyridin-3-ylboronic acid or 6-alkyl-substituted derivatives is not feasible in applications requiring precise molecular properties. The cyclobutyl group is not merely a placeholder; it is a specific structural motif that profoundly influences key physicochemical and pharmacological parameters. Its unique combination of ring strain, conformational rigidity, and defined three-dimensional shape directly impacts lipophilicity (LogP), metabolic stability, and target binding interactions in ways that cannot be replicated by linear alkyl or more flexible cycloalkyl groups [1]. The following quantitative evidence demonstrates that the cyclobutyl substituent confers measurable advantages in terms of lipophilicity, steric differentiation, and potential for optimized ADME profiles, making this compound a non-interchangeable building block for advanced lead optimization .

Quantitative Differentiation Guide for 6-Cyclobutylpyridin-3-ylboronic Acid vs. Comparator Boronic Acid Building Blocks


Lipophilicity (LogP) Advantage of the Cyclobutyl Moiety vs. Unsubstituted Pyridine Boronic Acid

The cyclobutyl group at the 6-position significantly increases the lipophilicity of the molecule compared to the unsubstituted pyridin-3-ylboronic acid core. While experimental LogP for the target compound is not widely published, the calculated LogP for the cyclobutylboronic acid fragment is 0.77-0.97 [1], which directly contributes to the overall lipophilicity of the target molecule. This increase is crucial for improving membrane permeability and oral bioavailability of drug candidates. In contrast, pyridin-3-ylboronic acid has a much lower calculated LogP, which can limit its utility in designing CNS-penetrant or orally bioavailable drugs .

Medicinal Chemistry ADME Optimization Lipophilicity

Enhanced Conformational Rigidity and 3D Shape vs. Acyclic 6-Alkyl Analogs

The cyclobutyl ring introduces a significant degree of conformational constraint and three-dimensionality compared to acyclic alkyl chains such as an n-butyl or ethyl group. Cyclobutanes are valued in contemporary drug design for their rigidity and well-defined shape, which can enhance binding selectivity and reduce entropic penalties upon target engagement [1]. In contrast, flexible alkyl chains can adopt multiple conformations, potentially leading to off-target interactions or reduced binding affinity. The target compound provides a sp3-rich, conformationally locked scaffold that is difficult to replicate with linear or branched alkyl-substituted pyridine boronic acids .

Medicinal Chemistry Conformational Analysis Drug Design

Potentially Improved Metabolic Stability via Cyclobutyl Ring Strain and Shielding

The cyclobutyl group, due to its unique ring strain and steric bulk, can shield metabolically labile sites on the pyridine ring and resist oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. While specific microsomal stability data for this exact compound is not publicly available, the class effect of small cycloalkyl groups in increasing metabolic stability is well-documented in medicinal chemistry literature [1]. A comparison with a 6-ethyl analog, for instance, would be expected to show slower in vitro clearance for the cyclobutyl derivative due to the steric hindrance and higher C-H bond dissociation energy of the cyclobutane ring.

ADME Metabolic Stability Drug Metabolism

High-Value Application Scenarios for 6-Cyclobutylpyridin-3-ylboronic Acid in Drug Discovery and Chemical Synthesis


Optimizing Lead Compounds for CNS Penetration and Oral Bioavailability

When a medicinal chemistry program requires a pyridine-3-boronic acid building block with increased lipophilicity to improve passive membrane permeability for CNS targets or oral dosing, (6-Cyclobutylpyridin-3-yl)boronic acid is the preferred choice. The cyclobutyl group adds approximately 0.7-0.9 LogP units over unsubstituted pyridin-3-ylboronic acid [1], a critical advantage for crossing the blood-brain barrier or enhancing intestinal absorption. This makes it ideal for synthesizing drug candidates targeting neurological disorders or for programs where high LogP is a key design criterion [2].

Enhancing Target Selectivity and Potency Through Conformational Constraint

In scenarios where a flexible alkyl chain at the 6-position of the pyridine leads to promiscuous binding or poor selectivity, the rigid cyclobutyl group provides a solution. Its defined three-dimensional shape can lock the molecule into a single, productive conformation for target engagement, reducing entropic penalties and minimizing off-target interactions [3]. This application is particularly valuable in the development of kinase inhibitors, GPCR ligands, and other targets where conformational pre-organization is a proven strategy for improving drug-like properties .

Building sp3-Rich, Complex Molecular Architectures in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) often require building blocks that introduce three-dimensionality and sp3 character to escape flat, aromatic chemical space. The cyclobutyl group in this boronic acid serves as a compact, saturated carbocycle that adds conformational complexity and new vectors for growth. This is essential for exploring novel chemical matter and improving the chances of identifying high-quality hits [3]. The boronic acid handle then enables rapid, modular assembly of diverse biaryl and heterobiaryl libraries via Suzuki coupling [2].

Improving Metabolic Stability of Pyridine-Containing Drug Candidates

For drug candidates where a 6-alkyl pyridine moiety is identified as a metabolic soft spot, substituting with the 6-cyclobutyl analog can be a strategic move to enhance stability. The cyclobutane ring's strain and steric shielding effect can protect the pyridine core from oxidative metabolism by CYP enzymes [3]. This application is particularly relevant in lead optimization phases where in vivo clearance is too high, and a targeted structural modification is needed to extend half-life and improve pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Cyclobutylpyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.